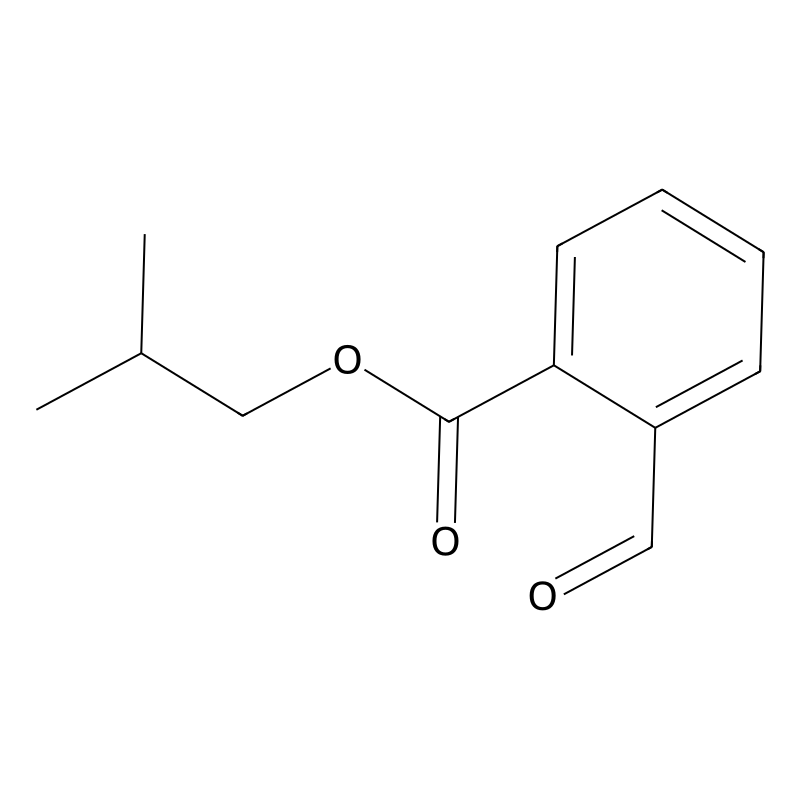

2-Methylpropyl 2-formylbenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Methylpropyl 2-formylbenzoate is an organic compound belonging to the class of benzoate esters. It features a benzoate moiety with a formyl group at the 2-position and a branched alkyl group (2-methylpropyl) attached. This compound is characterized by its unique structure, which combines the properties of both aldehydes and esters, making it versatile in various

- Self-Condensation: Aldehydes can undergo self-condensation reactions, often catalyzed by acids, leading to the formation of larger molecules.

- Polymerization: The compound may also engage in polymerization reactions under specific conditions, producing polymers that could have industrial applications.

- Oxidation: Aldehydes are readily oxidized to carboxylic acids, which can be facilitated by various oxidizing agents.

- Reactivity with Strong Reducing Agents: The compound can react with strong reducing agents to yield alcohols and other derivatives.

These reactions are significant for both synthetic and industrial chemistry, allowing for the modification and functionalization of organic compounds.

Several synthetic routes exist for producing 2-Methylpropyl 2-formylbenzoate:

- From Methyl 2-Carboxybenzoate: A common method involves reacting methyl 2-carboxybenzoate with 2-methylpropyl alcohol under acidic conditions to form the desired ester.

- Reaction Conditions: Typically conducted in the presence of an acid catalyst at elevated temperatures.

- Yield: This method can provide high yields depending on reaction conditions and purification methods.

- Using Iodomethane: Another approach includes using iodomethane to methylate a suitable precursor compound like 2-carboxybenzaldehyde in a polar solvent such as acetone.

2-Methylpropyl 2-formylbenzoate has several applications across different fields:

- Flavoring and Fragrance: Due to its pleasant aroma, it is used in flavoring agents and perfumes.

- Pharmaceuticals: Its derivatives may serve as intermediates in the synthesis of pharmaceutical compounds.

- Polymer Chemistry: The compound can be utilized in the production of polymers due to its reactive aldehyde group.

Several compounds share structural similarities with 2-Methylpropyl 2-formylbenzoate. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 4-formylbenzoate | Formyl group at the para position | More stable due to less steric hindrance |

| Ethyl benzoate | Simple ethyl ester without formyl substitution | Commonly used as a solvent |

| Benzaldehyde | Aldehyde without ester functionality | Highly reactive and used in various syntheses |

| Methyl salicylate | Contains a hydroxyl group | Exhibits anti-inflammatory properties |

| Propyl benzoate | Straight-chain propyl ester | Less sterically hindered than branched esters |